5-Bromo-2'-deoxy-5'-uridylic acid disodium salt
Overview
Description
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt, also known as 5-BROMO-2’-DEOXYURIDINE-5’-MONOPHOSPHATE, SODIUM SALT, is a chemical compound with the molecular formula C9H10BrN2Na2O8P . It has a molecular weight of 431.04 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI key for this compound is UBKAOEOILGHOCX-OJSHLMAWSA-L . The canonical SMILES representation is C1C (C (OC1N2C=C (C (=O)NC2=O)Br)COP (=O) ( [O-]) [O-])O. [Na+]. [Na+] .Scientific Research Applications
Synthesis and Biological Evaluation :Kumar et al. (1990) explored the synthesis of (E)-5-(2-Bromovinyl)-2'-deoxy-5'-O-(3-methyl-2-oxo-5-formyl-1,3,2- oxazaphosphacyclopentan-2-yl)uridine, which yields the 5'-nucleotide in vitro under physiological conditions. This compound and related derivatives were evaluated for biological properties in vitro and in vivo systems, although no evidence was found for the liberation of meaningful concentrations of the 5'-nucleotide by any of the compounds (Kumar et al., 1990).
Histological Studies :Pearson and Defendi (1957) used 5-Bromoindoxyl acetate, a derivative of 5-Bromo-2'-deoxy-5'-uridylic acid, as a substrate for the histochemical demonstration of esterases. This study revealed differences in the pH optimum compared to α-naphthyl and naphthol AS acetates, indicating the unique behavior of 5-bromo derivatives in histological studies (Pearson & Defendi, 1957).
Antiviral and Anticancer Properties :Goudgaon et al. (1993) investigated the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines, including derivatives of 5-bromo-2'-deoxyuridine, for their ability to inhibit various enzymes such as dihydrouracil dehydrogenase and uridine phosphorylase. These compounds showed potential as inhibitors and exhibited modest selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon et al., 1993).
DNA Synthesis Studies :Gross and Rabinowitz (1969) utilized tritiated 5-bromo-2'-deoxyuridine for studying the synthesis of nuclear and mitochondrial deoxyribonucleic acid in rat liver. Their research provided insights into the semiconservative replication mechanism of mitochondrial DNA and the stability of this DNA during replication (Gross & Rabinowitz, 1969).
Cell Turnover Kinetics :Bonhoeffer et al. (2000) used 5-Bromo-2′-deoxyuridine (BrdU) to measure the turnover of cell populations in vivo. They developed a mathematical framework for the analysis of BrdU-labeling experiments, allowing for quantification of cell proliferation, cell loss, and cell input rates. This research is significant for understanding cell dynamics in various biological contexts (Bonhoeffer et al., 2000).
Radiosensitizing Properties :Makurat et al. (2016) conducted a study on 5-bromo-2'-deoxyuridine (5BrdU) and proposed a series of 5-substituted uracils that could serve as efficient radiosensitizers. They utilized density functional theory to predict the characteristics of these derivatives and their potential applicability in anticancer treatment (Makurat et al., 2016).
properties
IUPAC Name |
disodium;[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKAOEOILGHOCX-OJSHLMAWSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN2Na2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt | |
CAS RN |
51432-32-7 | |
Record name | 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051432327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.